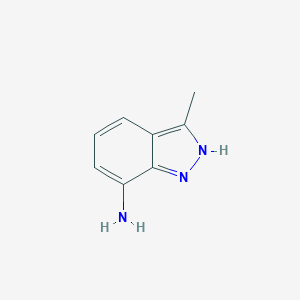

3-methyl-1H-indazol-7-amine

Vue d'ensemble

Description

3-methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-indazol-7-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with methylhydrazine under acidic conditions can yield the desired indazole derivative. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-1H-indazol-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

3-methyl-1H-indazol-7-amine serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various synthetic methodologies, including:

- Cyclization Reactions : The compound can be synthesized via cyclization of appropriate precursors, such as 2-aminobenzonitrile with methylhydrazine under acidic conditions.

- Transition Metal-Catalyzed Reactions : It can also be produced through palladium-catalyzed cross-coupling reactions, which allow for the formation of the indazole core with high specificity and yield.

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in medicinal chemistry:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For example, analogs derived from indazole structures have shown promising results against lung (A549) and chronic myeloid leukemia (K562) cells .

- Anti-inflammatory and Antimicrobial Effects : The compound is also being evaluated for its potential to modulate inflammatory responses and combat microbial infections, although specific studies are still required to confirm these effects.

Medicinal Chemistry

Drug Development

Due to its biological activities, this compound is being explored as a lead compound in drug development:

- Targeting Kinase Pathways : The compound has been studied for its ability to inhibit specific kinases involved in cancer signaling pathways. For instance, derivatives of this compound have been shown to selectively inhibit Akt isoforms, which are critical in regulating cell growth and survival .

Industrial Applications

Agrochemicals and Advanced Materials

The compound's unique properties make it suitable for applications beyond pharmaceuticals:

- Agrochemical Development : It has potential uses in the formulation of new agrochemicals aimed at enhancing crop protection while minimizing environmental impacts .

- Material Science : The compound is also being investigated for its role in creating advanced materials with specific chemical functionalities, such as polymers and coatings .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study evaluated a series of indazole derivatives based on this compound against human cancer cell lines. Among these derivatives, one compound exhibited an IC50 value of 5.15 µM against K562 cells while showing selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM. This suggests potential for developing low-toxicity anticancer agents based on this scaffold .

Case Study 2: Kinase Inhibition

Research on the structure-based design of indazole derivatives has revealed their ability to selectively inhibit certain kinases involved in cancer pathways. The introduction of methyl groups at specific positions significantly enhanced their potency against mutated forms of Akt kinases while showing minimal activity against wild-type forms, indicating a strategic approach to drug design targeting specific isoforms .

Mécanisme D'action

The mechanism of action of 3-methyl-1H-indazol-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole-3-amine: Similar in structure but lacks the methyl group at the 3-position.

2H-indazole: A tautomeric form of indazole with different electronic properties.

3-methyl-1H-indazole: Similar but lacks the amino group at the 7-position.

Uniqueness

3-methyl-1H-indazol-7-amine is unique due to the presence of both the methyl group at the 3-position and the amino group at the 7-position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other indazole derivatives.

Activité Biologique

3-Methyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. Its unique structure, characterized by a bicyclic system, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C_8H_9N_3

- Molecular Weight : 147.18 g/mol

- CAS Number : 101257-90-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular responses.

These interactions can lead to significant effects on cancer cell growth and inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and related compounds. The following table summarizes key findings from various research studies:

Case Studies

-

K562 Cell Line Study :

In a study evaluating the inhibitory effects against the K562 human chronic myeloid leukemia cell line, this compound exhibited an IC50 value of 5.15 µM, indicating potent cytotoxicity. The compound was shown to induce apoptosis through the inhibition of Bcl2 family proteins and modulation of the p53 pathway, suggesting its potential as a therapeutic agent in leukemia treatment . -

A549 Cell Line Study :

Another investigation focused on the A549 lung cancer cell line revealed that derivatives of indazole, including this compound, can induce significant apoptotic effects and disrupt cell cycle progression, further supporting its role as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse modifications that can enhance its biological activity. Research indicates that substituents at specific positions on the indazole ring can significantly affect potency and selectivity against cancer cells. For instance, variations in the substituents at the C-5 position have been shown to alter inhibitory activity against K562 cells by several folds depending on their electronic properties .

Summary of Biological Activities

The compound exhibits a range of biological activities beyond anticancer effects, including:

- Anti-inflammatory Properties : Investigations suggest potential applications in reducing inflammation through modulation of inflammatory pathways.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to substantiate these claims.

Propriétés

IUPAC Name |

3-methyl-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFZPTGPVGPNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409430 | |

| Record name | 1H-Indazol-7-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-90-3 | |

| Record name | 1H-Indazol-7-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.